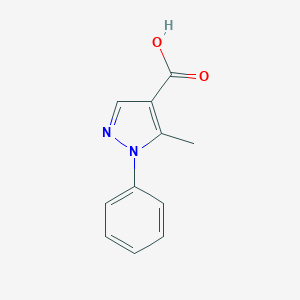

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSMIQWDLWJQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238422 | |

| Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91138-00-0 | |

| Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091138000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the well-established Knorr pyrazole synthesis to form an ester intermediate, followed by its hydrolysis to yield the final carboxylic acid. This document details the experimental protocols and presents key quantitative data for the synthesized compounds.

Synthetic Pathway Overview

The synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is efficiently achieved through a two-step reaction sequence. The core pyrazole structure is first constructed via a Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, phenylhydrazine reacts with ethyl 2-formyl-3-oxobutanoate to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Subsequent basic hydrolysis of this ester intermediate furnishes the desired 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This procedure is based on the Knorr pyrazole synthesis.

Materials:

-

Phenylhydrazine

-

Ethyl 2-formyl-3-oxobutanoate

-

Glacial Acetic Acid (as catalyst)

-

Ethanol (as solvent)

-

Ice bath

-

Standard reflux and extraction glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol to yield pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This procedure details the basic hydrolysis of the ester intermediate.

Materials:

-

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

-

Sodium Hydroxide (NaOH)

-

Ethanol or Methanol (as co-solvent)

-

Hydrochloric Acid (HCl), concentrated or 2N

-

pH paper or pH meter

-

Standard reflux and filtration glassware

Procedure:

-

In a round-bottom flask, suspend or dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol (or methanol) and an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux and maintain for 1-3 hours. Monitor the disappearance of the starting ester by TLC.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution by the dropwise addition of hydrochloric acid until the pH is approximately 2-3.

-

A precipitate of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the final product as white crystals.[1]

Quantitative Data

The following table summarizes the key quantitative data for the final product, 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | White crystalline solid[1] |

| Melting Point | 166-170 °C[2] |

| Yield | 85% (for the hydrolysis step)[1] |

| Elemental Analysis | Calculated: C, 65.34%; H, 4.98%; N, 13.85%. Found: C, 65.39%; H, 4.95%; N, 13.90%[1] |

| ¹H NMR (DMSO-d₆) | Characteristic peaks for methyl, phenyl, and pyrazole protons are expected. |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the methyl, phenyl, pyrazole, and carboxyl carbons are expected.[1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

References

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid chemical properties

An In-depth Technical Guide on 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Abstract

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, with the chemical formula C₁₁H₁₀N₂O₂ and CAS Registry Number 91138-00-0, is a pyrazole derivative recognized for its potential applications in pharmaceutical development.[1] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and established experimental protocols for its synthesis. The compound is a solid at room temperature and has been investigated for potential anti-inflammatory and analgesic properties.[1] Detailed analysis from techniques including FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction has provided significant insight into its molecular structure and characteristics.[2]

Chemical and Physical Properties

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with methyl, phenyl, and carboxylic acid groups.[1] It is sparingly soluble in water.[1]

General and Physical Properties

The fundamental properties of the compound are summarized below. The melting point has been experimentally determined to be in the range of 168-170 °C.[2][3]

| Property | Value | Reference |

| CAS Number | 91138-00-0 | [1][4] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][4] |

| Molecular Weight | 202.21 g/mol | [4][5] |

| Appearance | Solid | [1] |

| Melting Point | 168-170 °C | [2][3] |

| λmax | 239 nm (in EtOH aq) | [1][3] |

Computed Chemical Properties

Computational data provides further insight into the molecule's characteristics, such as its polarity and complexity.[1][4]

| Property | Value | Reference |

| XLogP3-AA | 1.8 | [4] |

| Topological Polar Surface Area | 55.1 Ų | [1][4] |

| Heavy Atom Count | 15 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Complexity | 239 | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of the compound. Experimental and theoretical studies have provided detailed assignments for its NMR and FT-IR spectra.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts were determined in a DMSO solution. The data is presented below.[2]

Table 2.1: ¹H NMR Chemical Shifts (DMSO) [2]

| Atom Assignment | Experimental δ (ppm) |

|---|---|

| C2-H | 8.16 |

| C5-CH₃ | 2.58 |

| Phenyl-H | 7.55-7.61 (m) |

Table 2.2: ¹³C NMR Chemical Shifts (DMSO) [2]

| Atom Assignment | Experimental δ (ppm) |

|---|---|

| C2 | 143.21 |

| C3 | 112.97 |

| C4 | 142.10 |

| C5-CH₃ | 11.90 |

| C=O | 164.29 |

| Phenyl C | 120.93-138.31 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals key functional groups. The presence of a carboxylic acid dimer is indicated by the O–H stretching absorption.[2]

Table 2.3: Key FT-IR Vibrational Frequencies [2]

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3419 | O–H stretching (in pyrazole acid dimers) |

| 2978 | Symmetric and asymmetric C-H stretching |

| 1712 | C=O stretching (lowered by hydrogen bonding) |

| 1531 | C–C and C–N stretching/bending (pyrazole ring) |

Synthesis and Experimental Protocols

The synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through the basic hydrolysis of its corresponding ester.[2]

Synthesis Workflow

The general workflow for the synthesis and subsequent characterization of the target compound is outlined below.

Caption: Workflow for synthesis and characterization of the target compound.

Detailed Synthesis Protocol

This protocol is based on the method described by Nagaraja et al. (2015).[2]

-

Reactant Preparation : A solution of sodium hydroxide (0.4 g, 10 mmol) in 10 mL of water is prepared.

-

Hydrolysis : Ethyl 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate (2.30 g, 10 mmol) is dissolved in 20 mL of ethanol. The NaOH solution is added to this mixture.

-

Reflux : The reaction mixture is heated under reflux for approximately 4 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Solvent Removal : After the reaction is complete, the ethanol is removed under reduced pressure.

-

Acidification : The remaining aqueous solution is cooled and then acidified to a pH of 2-3 using dilute hydrochloric acid.

-

Precipitation and Isolation : The precipitated solid product is collected by filtration.

-

Purification : The crude product is washed with water, dried, and then recrystallized from ethanol to yield white crystals of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The reported yield for this process is 85%.[2]

Molecular Structure and Crystallography

Single-crystal X-ray diffraction analysis has confirmed the molecular structure. The compound crystallizes in the P21/n space group of the monoclinic system. The molecule is non-planar, with the dihedral angle between the pyrazole and phenyl rings being 64.05°.[2]

Caption: General synthesis pathway from starting materials.

Biological Activity and Potential Applications

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been specifically noted for its potential as an anti-inflammatory and analgesic agent, though extensive pharmacological studies are still required to fully elucidate its mechanism of action.[1] Its role as a synthetic intermediate is also significant, providing a scaffold for the development of other potentially therapeutic molecules.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant and can cause serious eye irritation.[4][8] It may also cause respiratory irritation.[4][8] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[8]

Hazard Statements:

-

H335: May cause respiratory irritation[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. uomphysics.net [uomphysics.net]

- 3. 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 91138-00-0 [chemicalbook.com]

- 4. 5-Methyl-1-phenylpyrazole-4-carboxylic acid | C11H10N2O2 | CID 145221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide to its Presumed Mechanism of Action as a Protein Tyrosine Phosphatase 1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the presumed mechanism of action of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Based on extensive evidence from structurally related pyrazole-based carboxylic acids, this document outlines its role as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers. This guide details the downstream effects of PTP1B inhibition, presents quantitative data for analogous compounds, provides comprehensive experimental protocols for inhibitor characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Pyrazole Scaffold in PTP1B Inhibition

While direct experimental evidence for the specific mechanism of action of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not extensively documented in publicly available literature, the pyrazole scaffold, particularly when functionalized with a carboxylic acid, is a well-established pharmacophore for the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. Numerous studies have demonstrated that derivatives of pyrazole carboxylic acid exhibit significant inhibitory activity against PTP1B[1][3]. Therefore, this guide will proceed under the scientifically grounded presumption that 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid acts as a PTP1B inhibitor.

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in the negative regulation of several key signaling pathways, most notably the insulin and leptin signaling cascades[4][5]. By dephosphorylating activated insulin receptors (IR) and insulin receptor substrates (IRS), PTP1B attenuates the downstream signaling that leads to glucose uptake and utilization[5]. Similarly, it negatively regulates the leptin signaling pathway, which is involved in appetite control and energy expenditure. Consequently, inhibitors of PTP1B are of significant interest as potential therapeutic agents for type 2 diabetes, obesity, and related metabolic disorders. Furthermore, emerging evidence suggests a role for PTP1B in certain cancers, broadening its therapeutic potential[5].

Core Mechanism of Action: PTP1B Inhibition

The primary mechanism of action of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is presumed to be the direct inhibition of the catalytic activity of PTP1B. The carboxylic acid moiety of the molecule is thought to mimic the phosphate group of the phosphotyrosine substrate, allowing it to bind to the active site of PTP1B. This binding can be either competitive, non-competitive, or mixed-type, depending on the specific interactions of the inhibitor with the enzyme[4][6]. By occupying the active site, the inhibitor prevents the dephosphorylation of PTP1B's natural substrates.

Downstream Signaling Effects

Inhibition of PTP1B by 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is expected to lead to the following downstream effects:

-

Enhanced Insulin Signaling: By preventing the dephosphorylation of the insulin receptor and its substrates, the inhibitor would prolong their activated, phosphorylated state. This leads to enhanced downstream signaling through the PI3K/Akt pathway, ultimately promoting glucose uptake by cells and improving insulin sensitivity.

-

Potentiated Leptin Signaling: Inhibition of PTP1B would also enhance leptin signaling by preventing the dephosphorylation of Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. This can lead to increased satiety and energy expenditure.

The following diagram illustrates the proposed signaling pathway affected by the inhibition of PTP1B.

Caption: PTP1B Signaling Pathway Inhibition.

Quantitative Data Summary

| Compound/Derivative Class | Target | IC50 (µM) | Assay Conditions | Reference |

| Indole- and N-phenylpyrazole-GA derivatives | PTP1B | 2.5 - 10.1 | p-nitrophenylphosphate (pNPP) assay | [4] |

| 1,3-diphenyl-1H-pyrazole derivatives | PTP1B | Not specified, but noted as potential inhibitors | --- | [1] |

| 5-amino-1H-pyrazole-4-carboxylic acid derivatives | PTP1B | Not specified, but noted as potential inhibitors | --- | [1] |

| Thiazolidine-2,4-dione derivatives (for comparison) | PTP1B | ~44 | In vitro PTP-1B inhibition assay | [7] |

| Biphenyl scaffold with benzyl substituents | PTP1B | 0.48 - 0.69 | In vitro studies | [5] |

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

Detailed Experimental Protocols

The characterization of a PTP1B inhibitor involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.

In Vitro PTP1B Inhibition Assay (Colorimetric)

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of PTP1B using a colorimetric substrate, p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 50 mM 3,3-dimethylglutarate, pH 7.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test Compound: 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

-

Stop Solution: 5 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

Add 10 µL of the test compound dilutions or vehicle (DMSO) to the respective wells of the 96-well plate.

-

Add 80 µL of PTP1B enzyme solution (at a predetermined optimal concentration) to each well.

-

Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 40 µL of 5 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the vehicle control. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: In Vitro PTP1B Inhibition Assay Workflow.

Cellular Glucose Uptake Assay

This assay assesses the functional effect of the PTP1B inhibitor on insulin-stimulated glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).

Materials:

-

Differentiated L6 myotubes or 3T3-L1 adipocytes in a 24-well plate

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

2-deoxy-D-[³H]glucose (2-DOG) or a fluorescent glucose analog

-

Test Compound: 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Serum-starve the differentiated cells for 3-4 hours.

-

Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

-

Wash the cells with KRH buffer.

-

Add KRH buffer containing 2-DOG (0.5 µCi/mL) or the fluorescent glucose analog and incubate for 5-10 minutes.

-

Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalize the glucose uptake to the total protein content in each well.

Western Blotting for Insulin Receptor Phosphorylation

This experiment directly visualizes the effect of the inhibitor on the phosphorylation status of the insulin receptor.

Materials:

-

Cell line (e.g., L6 myotubes)

-

Test Compound and Insulin

-

Lysis buffer

-

Primary antibodies: anti-phospho-Insulin Receptor (p-IR) and anti-total-Insulin Receptor (t-IR)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture and treat cells with the test compound and/or insulin as described in the glucose uptake assay.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (anti-p-IR) overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with the anti-t-IR antibody for normalization.

-

Quantify the band intensities to determine the ratio of p-IR to t-IR.

Conclusion

Based on the robust evidence for the PTP1B inhibitory activity of the pyrazole carboxylic acid scaffold, it is highly probable that 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid functions as a PTP1B inhibitor. This mechanism of action holds significant therapeutic promise for the treatment of type 2 diabetes, obesity, and potentially other related diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for the further investigation and characterization of this and similar compounds. Future studies should focus on obtaining direct experimental evidence, including IC50 determination and co-crystallography with PTP1B, to definitively confirm the proposed mechanism of action and to facilitate the development of this promising class of therapeutic agents.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel PTP1B inhibitors with antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of C18 Epimerization of Indole‐ and Pyrazole‐Fused 18β‐Glycyrrhetinic Acid Derivatives on PTP1B and TCPTP Inhibitory Activity: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its physicochemical properties, thermal behavior, and relevant experimental protocols, presented in a clear and accessible format for researchers, scientists, and professionals in drug development.

Physicochemical Properties

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a solid, off-white to orange compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2] |

| CAS Number | 91138-00-0 | [2] |

| Melting Point | 166-170 °C | [1] |

| Appearance | Off-white to orange solid | [1] |

Thermal Stability Analysis

A study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed a sharp endothermic peak in the DSC curve corresponding to its melting point, immediately followed by an exothermic decomposition process at higher temperatures as observed in the TGA curve.[4] This suggests that the pyrazole ring system is thermally stable up to its melting point, after which decomposition ensues.

Based on the available data for the parent acid and its ethyl ester, the following thermal behavior can be anticipated for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid:

| Thermal Event | Expected Temperature Range (°C) | Remarks |

| Melting | 166-170 | A sharp endothermic event is expected, corresponding to the solid-to-liquid phase transition. |

| Decomposition | > 170 | Onset of thermal degradation is likely to occur shortly after melting, characterized by mass loss. |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, characterization, and thermal analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, based on established methods for similar pyrazole derivatives.

Synthesis and Purification

A common route for the synthesis of 1,5-disubstituted pyrazole-4-carboxylic acids involves the cyclocondensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.

References

A Comprehensive Technical Guide to 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical applications. This document outlines its key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway. The information presented here is intended to support research and development efforts within the scientific community.

Physicochemical and Computational Data

The following table summarizes the key quantitative properties of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

| Property | Value | Reference |

| Molecular Weight | 202.21 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][3][4] |

| CAS Registry Number | 91138-00-0 | [4] |

| Melting Point | 166-170 °C | [2][5] |

| Monoisotopic Mass | 202.074227566 Da | [1][4] |

| XLogP3-AA | 1.8 | [1][4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 55.1 Ų | [1][4] |

| Heavy Atom Count | 15 | [4] |

| Complexity | 239 | [1][4] |

| λmax | 239 nm (in EtOH aq) | [4][5] |

Experimental Protocols

Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

The synthesis of the title compound can be achieved through a two-step process involving the initial formation of an ester intermediate followed by basic hydrolysis.[6]

Step 1: Synthesis of 5-Methyl-1-phenyl-1H-4-pyrazolecarboxylate (Ester Intermediate)

This step involves a cyclocondensation reaction.

-

Reactants:

-

Ethyl acetoacetate

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Phenylhydrazine

-

-

Procedure:

-

The cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine yields the ester intermediate, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate.[6]

-

Step 2: Hydrolysis to 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

-

Reactants:

-

5-Methyl-1-phenyl-1H-4-pyrazolecarboxylate

-

A basic solution (e.g., 10% Sodium Hydroxide)[7]

-

10% Hydrochloric acid

-

-

Procedure:

-

The ester intermediate is subjected to basic hydrolysis.[6]

-

The resulting reaction mass is poured over crushed ice.[6]

-

The alkaline solution is then neutralized with 10% hydrochloric acid.[6]

-

The precipitated crude product is filtered, washed with water, and dried.[6]

-

Recrystallization from ethanol is performed to obtain white crystals of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.[6]

-

Characterization and Analysis

The structural and thermal properties of the synthesized compound are characterized using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Thermal Analysis:

-

Elemental Analysis:

-

The elemental composition (C, H, N) is determined to verify the empirical formula.[6]

-

-

Single-Crystal X-ray Diffraction:

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

References

- 1. 5-Methyl-1-phenylpyrazole-4-carboxylic acid | C11H10N2O2 | CID 145221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID CAS#: 91138-00-0 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 91138-00-0 [chemicalbook.com]

- 6. uomphysics.net [uomphysics.net]

- 7. mdpi.com [mdpi.com]

potential pharmaceutical applications of pyrazole derivatives

An In-depth Technical Guide to the Pharmaceutical Applications of Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4][5] This is attributed to the pyrazole ring's unique structural and electronic properties, which allow it to act as a versatile pharmacophore capable of interacting with a wide range of biological targets.[6][7] Pyrazole-containing compounds have demonstrated potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[8][9][10][11] Several FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the anticoagulant Apixaban, feature this core structure, highlighting its therapeutic relevance and success in drug discovery.[12][13][14] This guide provides a comprehensive technical overview of the major pharmaceutical applications of pyrazole derivatives, summarizing quantitative efficacy data, detailing key experimental protocols, and illustrating relevant biological pathways and workflows.

Introduction to Pyrazole Derivatives in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds that have become a focal point for drug development.[9] First synthesized in 1883, the pyrazole scaffold's versatility allows for extensive functionalization, enabling medicinal chemists to fine-tune the pharmacological and pharmacokinetic profiles of derivative compounds.[7][15] The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of enzymes and receptors.[16] More than 30 pyrazole-containing drugs have been approved by the U.S. Food and Drug Administration (FDA) since 2011 alone, targeting a wide array of clinical conditions from cancer to cardiovascular diseases.[6] The success of drugs like Celecoxib (a COX-2 inhibitor), Sildenafil (a phosphodiesterase-5 blocker), and Ruxolitinib (a JAK1/2 inhibitor) underscores the immense therapeutic potential of this chemical class.[13][15][17]

Major Therapeutic Applications

Anti-inflammatory Agents

Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12] The most notable example is Celecoxib, a selective COX-2 inhibitor that demonstrates potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12] The mechanism involves the sulfonamide group of Celecoxib binding to a hydrophobic pocket in the COX-2 enzyme, effectively blocking the production of inflammatory prostaglandins like PGE2.[12] Beyond COX inhibition, pyrazole derivatives also modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB inhibition and the inhibition of lipoxygenase (LOX).[12]

Anticancer Agents

The pyrazole scaffold is a key component in the design of targeted anticancer therapies, particularly as protein kinase inhibitors.[1][2] Many pyrazole derivatives have been developed to target kinases crucial for tumor growth, angiogenesis, and metastasis, such as EGFR, VEGFR, CDKs, and JAKs.[8][18][19] For example, Crizotinib is a potent inhibitor of ALK, ROS1, and MET kinases, approved for treating certain types of non-small cell lung cancer.[13] The mechanism often involves the pyrazole derivative competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting oncogenic signaling pathways.[19] Some derivatives also exhibit anticancer activity by inducing apoptosis, binding to DNA minor grooves, or inhibiting tubulin polymerization.[8][20]

Antimicrobial Agents

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[10][21][22] They are effective against various strains, including multi-drug resistant bacteria.[23][24] For instance, certain pyrazole-thiazole hybrids and aminoguanidine-derived pyrazoles have shown potent activity against S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values as low as 1-4 µg/mL.[24] The mechanisms of action are varied and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The FDA-approved antibiotics Cefoselis and Ceftolozane incorporate a pyrazole moiety, attesting to their clinical utility in treating bacterial infections.[24]

Agents for Neurodegenerative Diseases

The pyrazole scaffold is being actively explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[16][25] Its bidentate ligand nature—acting as both a hydrogen-bond donor and acceptor—allows it to interact effectively with targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of these diseases.[16][26] By inhibiting cholinesterases, these compounds can improve cognitive function.[11] Furthermore, some pyrazole derivatives have shown neuroprotective effects by reducing the aggregation of amyloid-beta and α-synuclein, and by protecting neurons from oxidative stress.[25][26]

Quantitative Data Summary

The following tables summarize the biological activity of various pyrazole derivatives across different therapeutic areas.

Table 1: Anti-inflammatory and Anticancer Activity of Pyrazole Derivatives

| Compound/Reference | Target(s) | IC₅₀ / Kᵢ Value | Cell Line | Antiproliferative IC₅₀ | Citation(s) |

|---|---|---|---|---|---|

| Celecoxib | COX-2 | Kᵢ = 0.04 µM | - | - | [12] |

| Compound 37 | (Anticancer) | - | MCF-7 | 5.21 µM | [8] |

| Compound 59 | DNA Minor Groove | - | HepG2 | 2 µM | [8] |

| Compound 6 | Aurora A Kinase | 0.16 µM | HCT116, MCF-7 | 0.39 µM, 0.46 µM | [1] |

| Compound C5 | EGFR | 0.07 µM | MCF-7 | 0.08 µM | [27] |

| Compound 43 | PI3 Kinase | - | MCF-7 | 0.25 µM | [28] |

| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | - | - | [12] |

| Erlotinib (Reference) | EGFR | - | HEPG2 | 10.6 µM | [19] |

| Fused Pyrazole 3 | EGFR | 0.06 µM | - | - | [19] |

| Fused Pyrazole 9 | VEGFR-2 | 0.22 µM | - | - |[19] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Reference | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation(s) |

|---|---|---|---|---|---|

| Compound 21c | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | [23] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | [23] |

| Aminoguanidine Pyrazole 12 | E. coli 1924 | 1 | Moxifloxacin | 2 | [24] |

| Thiazolo-Pyrazole 17 | MRSA | 4 | - | - | [24] |

| Hydrazone 21a | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | - | [29] |

| Compound 3 | E. coli | 0.25 | Ciprofloxacin | - | [22] |

| Compound 4 | S. epidermidis | 0.25 | Ciprofloxacin | - |[22] |

Key Experimental Protocols

The evaluation of novel pyrazole derivatives involves a series of standardized in vitro and in vivo assays.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the potency and selectivity of pyrazole compounds against COX enzymes.

-

Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation : The enzyme is pre-incubated with various concentrations of the test pyrazole derivative or a reference inhibitor (e.g., Celecoxib) in a buffer solution for 15 minutes at room temperature.

-

Reaction Initiation : The reaction is initiated by adding arachidonic acid as the substrate.

-

Quantification : The mixture is incubated for a specified time (e.g., 10 minutes) at 37°C. The reaction is then stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis : The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[9]

In Vitro Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)

This assay measures the ability of compounds to inhibit specific tyrosine kinases.

-

Assay Principle : A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar technology is commonly used.

-

Reaction Mixture : The reaction is performed in a microplate containing the recombinant kinase domain (e.g., EGFR or VEGFR-2), a suitable substrate peptide, ATP, and the test pyrazole derivative at various concentrations.

-

Incubation : The plate is incubated at room temperature for 1-2 hours to allow the phosphorylation reaction to proceed.

-

Detection : A detection solution containing a europium-labeled anti-phosphotyrosine antibody is added. After another incubation period, the TR-FRET signal is measured.

-

Data Analysis : The signal is inversely proportional to the kinase activity. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the antiproliferative activity of compounds against cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[8]

-

Compound Treatment : The cells are treated with various concentrations of the pyrazole derivatives for 48-72 hours.

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement : The absorbance is measured at approximately 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[28]

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[22][30]

-

Animal Model : Wistar rats or Swiss albino mice are used.

-

Compound Administration : The test pyrazole derivative, a standard drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally to the animals.

-

Induction of Inflammation : After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.

-

Measurement of Edema : The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis : The percentage inhibition of edema is calculated for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.[9][30]

Conclusion and Future Outlook

Pyrazole and its derivatives represent a highly successful and versatile scaffold in modern drug discovery.[7][13] Their proven efficacy across a wide range of therapeutic areas, from inflammation and cancer to infectious and neurodegenerative diseases, ensures their continued prominence in pharmaceutical research. The ability to readily functionalize the pyrazole core allows for the generation of large chemical libraries and the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[7][8] Future research will likely focus on developing novel pyrazole derivatives as multi-target agents, particularly for complex diseases like cancer and Alzheimer's, and on creating next-generation inhibitors that can overcome drug resistance.[11][31] The continued exploration of this privileged scaffold holds immense promise for the development of new and more effective medicines.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrevlett.com [chemrevlett.com]

- 16. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. eurekaselect.com [eurekaselect.com]

- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

- 27. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Pyrazole Synthesis Methodologies

For Researchers, Scientists, and Drug Development Professionals

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and drug development. Their versatile pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have led to their incorporation into numerous blockbuster drugs. This technical guide provides an in-depth review of the core synthetic methodologies for constructing the pyrazole ring, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. This document details classical and modern synthetic routes, presents quantitative data for comparative analysis, provides exemplary experimental protocols, and visualizes key reaction pathways.

Classical Approaches to Pyrazole Synthesis

The foundational methods for pyrazole synthesis have been established for over a century and continue to be widely employed due to their reliability and the accessibility of starting materials.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a seminal and straightforward method for obtaining polysubstituted pyrazoles.[1][2] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[3][4] The versatility of this reaction allows for the introduction of a variety of substituents onto the pyrazole core.[5]

The mechanism involves an initial acid-catalyzed condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[5][6] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[5][6] When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two regioisomeric products, a key consideration for synthetic planning.[1][5]

Logical Workflow for Knorr Pyrazole Synthesis

Caption: Workflow of the Knorr Pyrazole Synthesis.

A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO was subjected to heating. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and quenched with ice-cold water. The resulting solid product was filtered, washed with water, and recrystallized from ethanol to afford the pure 1,3,5-substituted pyrazole. This green protocol boasts excellent yields, often around 95%, with short reaction times and a simple work-up procedure.[2]

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical and highly effective route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives.[1][2] This method is particularly useful for the synthesis of 3,5-disubstituted pyrazoles. The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and oxidation or dehydration to yield the aromatic pyrazole.[7]

An eco-friendly, metal-free variation of this method utilizes molecular iodine to mediate an oxidative C-N bond formation in a one-pot reaction. This approach avoids the need to isolate the often unstable hydrazone intermediates and provides access to a wide range of di-, tri-, and tetrasubstituted pyrazoles in high yields.[8]

β-Arylchalcones are reacted with hydrogen peroxide to form the corresponding epoxides. Following this, the addition of hydrazine monohydrate leads to the formation of pyrazoline intermediates. The final step involves the dehydration of these intermediates to yield the desired 3,5-diaryl-1H-pyrazoles.[2]

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced a variety of innovative techniques to produce pyrazoles with greater efficiency, diversity, and under more environmentally benign conditions.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for the synthesis of complex molecules in a single step, adhering to the principles of pot, atom, and step economy (PASE).[9] These reactions allow for the rapid generation of diverse libraries of pyrazole derivatives.[10][11]

A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[11] These reactions are often catalyzed by green catalysts such as sodium gluconate in aqueous media, enhancing their environmental credentials.[11]

Signaling Pathway for a Four-Component Pyrazole Synthesis

Caption: A typical four-component reaction pathway.

In a typical procedure, phenylglyoxal monohydrate (0.5 mmol), thiobenzamide (0.5 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.5 mmol) are stirred in 1.0 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature (25 °C) for 6 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the desired pyrazole-linked thiazole. This method offers good to excellent yields and highlights the utility of MCRs in generating complex heterocyclic systems.[12]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions.[13][14] The synthesis of pyrazoles is particularly amenable to this technology.[15] Compared to conventional heating, microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.[13][14]

A mixture of a β-keto ester and a substituted or unsubstituted hydrazine is irradiated in a microwave oven. The reaction is performed neat (without solvent). This one-pot approach provides a simple and straightforward route to a variety of pyrazolone derivatives with high regioselectivity. The reaction time is typically in the range of a few minutes, and the work-up is often minimal, involving simple purification techniques.[14]

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles.[2] Diazo compounds are common 1,3-dipoles used for this purpose, reacting with alkynes or alkenes to form pyrazoles or pyrazolines, respectively.[16][17]

This method allows for the synthesis of highly substituted pyrazoles with good control over regioselectivity.[18] Modern variations of this reaction employ catalysts such as silver or copper to promote the cycloaddition under mild conditions.[1][19][20]

A solution of α-bromocinnamaldehyde (3 mmol) and a hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane is treated with triethylamine (3.3 mmol). The reaction mixture is stirred at room temperature for 7-10 hours, with progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure 1,3,4,5-tetrasubstituted pyrazole in yields ranging from 70-86%.[18]

Quantitative Data Summary

The following tables summarize quantitative data for various pyrazole synthesis methods, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Knorr Pyrazole Synthesis Variations

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO, Heat | Short | 95 | [2] |

| 1,3-Diketones | Arylhydrazines | TsOH, Iodine | Not Specified | up to 95 | [1] |

| Acetylacetone | Phenylhydrazine | Acetic Acid, Reflux | Several hours | Moderate | [21] |

Table 2: Multicomponent Reaction (MCR) Examples for Pyrazole Synthesis

| Aldehyde | Active Methylene | Other Components | Catalyst/Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Various aldehydes | Malononitrile | Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10, 65-70 °C | 5 h | 81-91 |[9] | | Aryl glyoxal | Thiobenzamide | Pyrazolones | HFIP, Room Temp. | 6 h | Good to Excellent |[12] | | Various aldehydes | Malononitrile | Phenyl hydrazines | Sodium p-toluene sulfonate, Water | 5 min | High |[11] |

Table 3: Efficiency of Microwave-Assisted Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | β-Keto ester | Hydrazine | Neat, Microwave | Minutes | High |[14] | | 1-Phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione | N,N-dimethylformamide dimethyl acetal, Hydrazine | Acetic acid, Water, 115-140 °C, Microwave | 9-10 min | 78-90 |[9] | | Dibenzalacetones | Phenylhydrazines | EtOH, NaOH, 100 W, 75 °C, Microwave | 15-70 min | Not Specified |[22] |

Table 4: Selected 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Time | Yield (%) | Reference |

| Nitrile imines (from hydrazonyl chlorides) | α-Bromocinnamaldehyde | Triethylamine, Chloroform, RT | 7-10 h | 70-86 | [18] |

| Ethyl diazoacetate | α-Methylene carbonyl compounds | Not Specified | Not Specified | 77-90 | [2] |

| N,N-Disubstituted hydrazines | Alkynoates | Cu₂O, Base, Air | Not Specified | Moderate to Good | [19][23] |

Conclusion

The synthesis of the pyrazole scaffold remains a dynamic and evolving field of research. While classical methods like the Knorr synthesis continue to be mainstays in the synthetic chemist's toolbox, modern approaches such as multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of efficiency, diversity, and sustainability. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research project. This guide provides a foundational understanding of the key methodologies, enabling researchers to make informed decisions in the design and execution of novel pyrazole-based compounds for drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. benchchem.com [benchchem.com]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. scielo.br [scielo.br]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. ccspublishing.org.cn [ccspublishing.org.cn]

- 17. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. Pyrazole synthesis [organic-chemistry.org]

- 21. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Reliable Protocol for the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis follows a robust three-step process commencing with the condensation of phenylhydrazine and ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent Vilsmeier-Haack formylation introduces a carbaldehyde group at the C4 position, which is then oxidized to the desired carboxylic acid. This protocol offers reproducible yields and high purity, making it suitable for both academic research and industrial drug development applications.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Specifically, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid serves as a crucial building block for the synthesis of various therapeutic agents. The methodology outlined herein is based on established and reliable chemical transformations, ensuring a high success rate for the synthesis of this important intermediate.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This initial step involves the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][2]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The pyrazolone intermediate is formylated at the C4 position using the Vilsmeier-Haack reaction.[3][4][5][6]

Materials:

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Sodium bicarbonate solution

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (5 equivalents) while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature.

-

Add a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in DMF to the Vilsmeier reagent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

The final step is the oxidation of the aldehyde group to a carboxylic acid.[7][8]

Materials:

-

5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Potassium permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂) in acetic acid

-

Sulfuric acid (if using KMnO₄)

-

Sodium bisulfite (if using KMnO₄)

-

Hydrochloric acid

-

Water

Procedure (using Potassium Permanganate):

-

Suspend 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in water.

-

Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the suspension. A catalytic amount of dilute sulfuric acid can be added.

-

Stir the mixture at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 40 °C.

-

After the purple color of the permanganate has disappeared, add a small amount of sodium bisulfite to quench any excess oxidizing agent.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the clear filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis.

| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.20 | 85-95 | 127-130 |

| 2 | 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 202.22 | 70-85 | 110-114 |

| 3 | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 218.22 | 65-80 | >200 |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The described three-step synthesis is efficient and utilizes readily available reagents, making it a practical approach for obtaining this valuable intermediate for research and development in the pharmaceutical industry. The provided workflow diagram and data table offer a clear overview and expected outcomes for the synthetic process.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Key Intermediate in Modern Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous drugs due to its diverse biological activities, which include anti-inflammatory, analgesic, anticancer, antimicrobial, and anticoagulant effects.[1][2] The carboxylic acid functional group at the 4-position of the pyrazole ring provides a versatile handle for various chemical modifications, such as amidation, esterification, and the formation of other derivatives, enabling the synthesis of complex drug molecules. This document provides detailed application notes and experimental protocols for the synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its utilization in the preparation of bioactive molecules, with a focus on its relevance to the synthesis of anti-inflammatory and anticoagulant agents.

Applications in Drug Discovery

The 5-methyl-1-phenyl-pyrazole-4-carboxylic acid moiety is a core component of numerous biologically active compounds. Its structural features contribute to favorable interactions with various biological targets. Notable applications include:

-

Anti-inflammatory Agents: Pyrazole derivatives are central to the development of non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The 1,5-diarylpyrazole structure is crucial for its selective inhibition of COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.

-

Anticoagulant Drugs: The pyrazole scaffold is also a key feature in modern anticoagulants. For instance, Apixaban, a direct Factor Xa inhibitor, incorporates a pyrazole-carboxamide core. This structural motif is essential for its high affinity and selective binding to the active site of Factor Xa, a critical enzyme in the blood coagulation cascade.

-

Anticancer and Antimicrobial Agents: Research has demonstrated the potential of pyrazole carboxylic acid derivatives as anticancer and antimicrobial agents, highlighting the broad therapeutic potential of this chemical class.[3]

Data Presentation

Table 1: Synthesis Yields of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate and Related Derivatives

| Step | Starting Materials | Product | Yield (%) | Reference |

| Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Phenylhydrazine, Ethyl acetoacetate, Triethyl orthoformate | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | ~85 | Based on similar syntheses |

| Hydrolysis to 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, Sodium hydroxide | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | >90 | General chemical knowledge |

| Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a related derivative) | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, Phosphorus oxychloride, DMF | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | High | [4] |

| Oxidation to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a related derivative) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, Potassium permanganate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | High | [4] |

Table 2: Biological Activity of Pyrazole Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-glucosidase | 75.62 ± 0.56 µM | [5] |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-glucosidase | 95.85 ± 0.92 µM | [5] |

| Pyz-1 | α-amylase | 119.3 ± 0.75 µM | [5] |

| Pyz-2 | α-amylase | 120.2 ± 0.68 µM | [5] |

| 3-(3, 4-dimethylphenyl)-5-(4-methoxy phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | EGFR kinase | 0.07 µM | [2] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol is based on established methods for the synthesis of pyrazole esters.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1 equivalent), ethyl acetoacetate (1 equivalent), and triethyl orthoformate (1.1 equivalents) in ethanol.

-

Reaction: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[6]

Protocol 2: Hydrolysis to 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Materials:

-

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: Dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (2-3 equivalents) to the mixture. Heat the reaction to reflux and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Protocol 3: Amide Formation from 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (General Procedure)

This protocol describes a general method for converting the carboxylic acid to an amide, a common step in synthesizing bioactive molecules.

Materials:

-

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

An appropriate amine (R-NH₂)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable anhydrous solvent

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 1-2 hours. Monitor the reaction for the disappearance of the starting material.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired amide derivative.

Signaling Pathways and Experimental Workflows

Synthesis Workflow

Caption: General synthesis workflow for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its conversion to a bioactive amide.

COX-2 Inhibition Signaling Pathway

Caption: Simplified signaling pathway of COX-2 and its inhibition by pyrazole-based drugs.[7][8][9][10]

Factor Xa Inhibition in the Coagulation Cascade

Caption: Role of Factor Xa in the coagulation cascade and its inhibition by pyrazole-based anticoagulants.[11][12][13][14]

References

- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinician.com [clinician.com]